molecular formula C10H11F3N2O3S B14811153 N-(5-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-YL)methanesulfonamide

N-(5-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-YL)methanesulfonamide

Cat. No.: B14811153
M. Wt: 296.27 g/mol
InChI Key: CLIHYHRLGQZDCP-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-YL)methanesulfonamide is a chemical compound with the molecular formula C10H11F3N2O3S and a molecular weight of 296.268 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and a pyridinyl ring, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it an efficient and environmentally friendly approach.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-YL)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The pyridinyl ring can act as a ligand, binding to metal ions and influencing enzymatic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-YL)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyclopropoxy and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11F3N2O3S

Molecular Weight

296.27 g/mol

IUPAC Name

N-[5-cyclopropyloxy-2-(trifluoromethyl)pyridin-4-yl]methanesulfonamide

InChI

InChI=1S/C10H11F3N2O3S/c1-19(16,17)15-7-4-9(10(11,12)13)14-5-8(7)18-6-2-3-6/h4-6H,2-3H2,1H3,(H,14,15)

InChI Key

CLIHYHRLGQZDCP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=NC=C1OC2CC2)C(F)(F)F

Origin of Product

United States

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